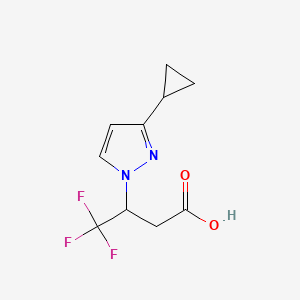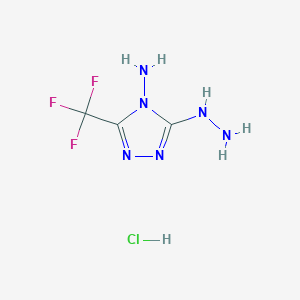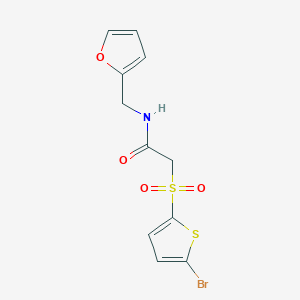
2-(三氟甲基)-5-(1-((4-(三氟甲基)苯基)磺酰基)哌啶-4-基)-1,3,4-噁二唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trifluoromethyl)-5-(1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C15H13F6N3O3S and its molecular weight is 429.34. The purity is usually 95%.
BenchChem offers high-quality 2-(Trifluoromethyl)-5-(1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Trifluoromethyl)-5-(1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成
在有机化学领域,该化合物可以作为合成各种氟化有机分子的前体。 三氟甲基的存在使其成为构建具有增强化学稳定性、亲脂性和生物活性的化合物的宝贵基石,这些特性在药物和农用化学品中是理想的 .
药物化学
该化合物结构中的三氟甲基在药物化学中尤其令人关注。这些基团可以提高药物的代谢稳定性,使其在体内更不易降解。 这可能导致开发出半衰期更长,治疗效果可能更一致的药物 .
材料科学
在材料科学中,该化合物进行功能化的能力使其成为制造先进材料的候选者。 例如,它可以用来合成具有特定性能的聚合物,例如提高耐热性或耐化学腐蚀性,或者创建提供环境因素保护的新型涂层 .
环境科学
该化合物具有产生氟化衍生物的潜力,这意味着它可以用于环境科学中开发用于检测污染物或毒素的传感器或探针。 它的化学结构允许引入特定的官能团,这些官能团可以与环境目标相互作用,从而帮助监测和清理工作 .
农业化学
在农业中,含有三氟甲基的化合物通常用于制造杀虫剂和除草剂。 所讨论的化合物可以用来开发新的配方,这些配方在更低剂量下更有效,从而减少对环境的影响,并提高对人类和野生动物的安全 .
光催化
该化合物的结构表明其在光催化中的潜在应用,它可能成为利用光能驱动化学反应的系统的一部分。 这在开发用于合成复杂有机分子的可持续工艺中可能特别有用 .
属性
IUPAC Name |
2-(trifluoromethyl)-5-[1-[4-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F6N3O3S/c16-14(17,18)10-1-3-11(4-2-10)28(25,26)24-7-5-9(6-8-24)12-22-23-13(27-12)15(19,20)21/h1-4,9H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDXVOXUATZBAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F6N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2361145.png)
![1-benzyl-4-(1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2361146.png)
![N-Methyl-N-[2-oxo-2-(8-oxo-5-azaspiro[3.5]nonan-5-yl)ethyl]prop-2-enamide](/img/structure/B2361148.png)
![1-(Cyanomethyl)-1-phenyl-3-{1-[4-(trifluoromethyl)phenyl]propan-2-yl}urea](/img/structure/B2361149.png)
![6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-chlorobenzyl)oxime](/img/structure/B2361150.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2361152.png)


![N-(5-fluoro-2-methylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2361159.png)


![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2361163.png)

